Product packaging for 3-[(2,5-Dimethylphenyl)methoxy]azetidine(Cat. No.:)

3-[(2,5-Dimethylphenyl)methoxy]azetidine

Cat. No.: B13301113
M. Wt: 191.27 g/mol
InChI Key: WYXDAIIMGJAUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylphenyl)methoxy]azetidine (CAS Number: 1342649-49-3) is a specialized azetidine-based chemical building block with a molecular formula of C 12 H 17 NO and a molecular weight of 191.27 g/mol . Azetidines are saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal and synthetic chemistry due to their presence in pharmacologically active molecules and natural products . As a small, conformationally constrained heterocycle, the azetidine ring is a valuable scaffold in drug discovery. This subunit is used as a structural component in a wide variety of synthetic products exhibiting diverse biological activities . It is found in the molecular structure of approved therapeutics, such as the antihypertensive drug azelnidipine, and is also a key feature of various natural alkaloids with cytotoxic and antibacterial properties . Researchers utilize azetidine derivatives like this compound as key synthetic intermediates. These compounds serve as crucial precursors for the development of novel chemical entities, potentially acting as isosteres for natural amino acids or as rigid scaffolds to generate DNA-encoded libraries for high-throughput screening . The compound can be used in various synthetic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for further diversification of the azetidine core to create more complex molecules for structure-activity relationship (SAR) studies . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B13301113 3-[(2,5-Dimethylphenyl)methoxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methoxy]azetidine

InChI

InChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3

InChI Key

WYXDAIIMGJAUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2CNC2

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 3 2,5 Dimethylphenyl Methoxy Azetidine Systems

Ring-Opening Reactions of Azetidine (B1206935) Scaffolds

The considerable ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions upon treatment with various nucleophiles. rsc.org However, compared to their three-membered counterparts, aziridines, azetidines are significantly more stable and often require activation to facilitate ring cleavage. rsc.org For 3-[(2,5-Dimethylphenyl)methoxy]azetidine, activation would typically involve quaternization of the ring nitrogen to form a more electrophilic azetidinium ion.

The regioselectivity of the nucleophilic attack on the resulting azetidinium ion is a critical aspect of these reactions. organic-chemistry.org For a 3-substituted azetidinium ion, nucleophilic attack can principally occur at either the C2 or C4 position. Studies on analogous 3-alkoxy and 3-benzyloxyazetidinium salts have shown that the regiochemical outcome is influenced by the nature of the nucleophile and the substitution pattern on the ring. researchgate.net In the case of 3-[(2,5-Dimethylphenyl)methoxy]azetidinium ion, it is anticipated that nucleophiles would preferentially attack the less sterically hindered C2 and C4 positions, leading to the formation of γ-amino ether derivatives. The presence of the bulky (2,5-dimethylphenyl)methoxy group at the C3 position is expected to exert a significant steric influence, further directing the nucleophilic attack away from the C2 and C4 carbons that are in close proximity.

The general mechanism for the ring-opening of an N-activated 3-alkoxyazetidine is depicted below:

Mechanism of Ring-OpeningA generalized scheme for the nucleophilic ring-opening of an N-activated 3-alkoxyazetidinium ion. The regioselectivity of the attack is influenced by steric and electronic factors.

Ring-Expansion Reactions of Azetidine Derivatives

Ring-expansion reactions of azetidines provide a valuable pathway to larger, often more biologically relevant, heterocyclic systems such as pyrrolidines, piperidines, and azepanes. Various methods have been developed for the one-carbon or multi-carbon expansion of the azetidine ring. However, specific examples involving 3-alkoxy or 3-benzyloxy substituted azetidines are less common in the literature, making predictions for this compound reliant on general principles of azetidine chemistry.

One potential strategy for ring expansion could involve the rearrangement of an ylide generated from the azetidinium salt. For instance, treatment with a suitable base could lead to the formation of a nitrogen ylide, which could then undergo a organic-chemistry.orgprepchem.com- or organic-chemistry.orgresearchgate.net-sigmatropic rearrangement, resulting in the formation of a five-membered pyrrolidine (B122466) ring. The presence of the C3 substituent would likely influence the conformational preferences of the azetidine ring and the transition state of the rearrangement, thereby affecting the feasibility and stereochemical outcome of the reaction.

Another plausible approach could be a Tiffeneau-Demjanov-type rearrangement. This would necessitate the introduction of a leaving group at an exocyclic position, for example, by functionalization at the nitrogen atom followed by reaction at an adjacent carbon. The subsequent rearrangement would be driven by the relief of ring strain and could lead to a variety of expanded ring systems depending on the specific reaction conditions and the nature of the substituents.

Given the limited direct experimental data for ring-expansion reactions of 3-alkoxyazetidines, further research is required to fully elucidate the potential of this compound in this type of transformation.

Selective Electrophilic and Nucleophilic Functionalization of the Azetidine Ring

Beyond reactions that cleave the four-membered ring, the selective functionalization of the azetidine scaffold is a powerful tool for introducing molecular diversity.

α-Lithiation and Electrophile Trapping in Substituted Azetidines

The deprotonation of a C-H bond adjacent to the nitrogen atom (α-lithiation) to form a lithiated intermediate, followed by quenching with an electrophile, is a well-established method for the functionalization of saturated nitrogen heterocycles. prepchem.com The success of this strategy is highly dependent on the nature of the activating group on the nitrogen atom. For azetidines, N-Boc (tert-butoxycarbonyl) and N-thiopivaloyl groups have been shown to facilitate α-lithiation.

Crucially, research on N-Boc-3-methoxyazetidine, a close analog of the title compound, has revealed a fascinating and synthetically useful reaction pathway. researchgate.net Treatment of N-Boc-3-methoxyazetidine with a strong base such as s-butyllithium does not result in a simple α-lithiated species that can be trapped. Instead, it undergoes an α-lithiation followed by the elimination of lithium methoxide (B1231860) to generate an N-Boc-2-azetine intermediate in situ. This highly reactive azetine can then be further lithiated at the C2 position and subsequently trapped with a range of electrophiles.

This precedent strongly suggests that N-Boc protected this compound would undergo a similar α-lithiation–elimination sequence to furnish a transient N-Boc-2-azetine. Subsequent trapping with various electrophiles would provide a direct route to 2-substituted N-Boc-azetines, which are valuable building blocks for further synthetic manipulations.

ReactantReagentsIntermediateProduct
N-Boc-3-methoxyazetidine1. s-BuLi 2. Electrophile (E+)N-Boc-2-lithio-2-azetine2-Substituted N-Boc-2-azetine

Table 1: Anticipated reaction pathway for the functionalization of an N-Boc protected 3-alkoxyazetidine via an azetine intermediate.

Other Selective Derivatizations of the Azetidine Moiety

Beyond α-lithiation, other selective derivatizations of the azetidine ring in this compound can be envisaged. Functionalization of the nitrogen atom is a straightforward approach. For the secondary amine present in the parent compound, N-alkylation, N-acylation, N-sulfonylation, and other N-functionalization reactions can be readily achieved under standard conditions. These modifications not only introduce diverse substituents but can also serve to activate the azetidine ring towards other transformations, as seen with the N-Boc group in α-lithiation reactions.

Furthermore, if other reactive functional groups were present on the (2,5-dimethylphenyl)methoxy substituent, these could be selectively manipulated while keeping the azetidine core intact, provided that the reaction conditions are compatible with the strained four-membered ring.

Theoretical and Computational Investigations on Azetidine Ring Systems

Quantum Chemical Characterization of Azetidine (B1206935) Ring Strain and Energetics

Quantum chemical methods are pivotal in elucidating the electronic structure, stability, and reactivity of cyclic molecules. For azetidine and its derivatives, these computational tools provide deep insights into the conformational preferences and the energetic landscape governed by ring strain.

Analysis of Strain Energy in Four-Membered Nitrogen Heterocycles

The azetidine ring, a four-membered saturated nitrogen heterocycle, possesses a significant degree of ring strain, which is a critical determinant of its reactivity. This strain arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). Computational studies have quantified this strain energy, allowing for comparisons with other cyclic amines.

The reactivity of azetidines is largely driven by this considerable ring strain, which is estimated to be approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.netThis value is comparable to other highly strained rings like aziridine (B145994) (three-membered) and cyclobutane, and significantly higher than that of less strained five-membered (pyrrolidine) or six-membered (piperidine) rings, which are effectively strain-free. researchgate.netThis inherent strain makes azetidines more stable and easier to handle than the highly reactive aziridines, yet susceptible to unique ring-opening reactions under appropriate conditions. rsc.orgInteractive Table: Comparative Strain Energies of Cyclic Amines

CompoundRing SizeStrain Energy (kcal/mol)
Aziridine326.7
Azetidine 4 25.2
Pyrrolidine (B122466)55.8
Piperidine60

Data sourced from reference. researchgate.net

Factors Influencing Isomer Stability in Substituted Azetidines

For substituted azetidines like 3-[(2,5-Dimethylphenyl)methoxy]azetidine, the stability of different isomers is governed by a combination of steric and electronic factors. The azetidine ring is not planar but puckered, which helps to alleviate some torsional strain. This puckering leads to two distinct positions for substituents: axial and equatorial.

Computational modeling, often using Density Functional Theory (DFT), is employed to predict the most stable conformations. earthlinepublishers.comKey factors influencing isomer stability include:

Steric Hindrance : Bulky substituents generally prefer the equatorial position to minimize steric repulsion with other atoms on the ring. This is particularly relevant for the 1,3-diaxial interactions, which are destabilizing repulsions between an axial substituent and the axial hydrogens or other substituents on the same side of the ring. For a compound like this compound, the large (2,5-Dimethylphenyl)methoxy group would be expected to strongly favor an equatorial orientation to avoid such steric clashes.

Intramolecular Interactions : The potential for intramolecular hydrogen bonding or other non-covalent interactions can significantly stabilize certain conformations. The ether oxygen in the substituent of this compound could potentially interact with a hydrogen on the azetidine ring, influencing its preferred geometry.

Computational studies can precisely calculate the energy differences between various isomers, predicting their relative populations at equilibrium. emich.edu

Mechanistic Probing of Azetidine Chemical Transformations

Computational chemistry provides powerful tools to map the reaction pathways of azetidines, offering a detailed view of transition states and intermediates that are often difficult to observe experimentally.

Computational Pathways for Ring-Opening and Ring-Expansion Reactions

The inherent ring strain in azetidines makes them susceptible to ring-opening and ring-expansion reactions. nih.govComputational methods, particularly DFT, are used to model the mechanisms of these transformations. nih.gov

Ring-Opening Reactions : These reactions are often promoted by nucleophiles or acids and proceed via cleavage of a carbon-nitrogen bond. acs.orgComputational studies can elucidate the reaction pathway, for instance, by modeling the SN2 attack of a nucleophile on one of the ring carbons. nih.govThese models can predict the activation energy barriers and determine the regioselectivity of the attack, explaining why a nucleophile might prefer one ring carbon over another based on steric and electronic factors. For example, DFT calculations have been used to understand the parameters governing the regioselectivity in the nucleophilic ring-opening of various substituted azetidiniums. nih.gov* Ring-Expansion Reactions : Computational studies have also been applied to understand how azetidine rings can be expanded into larger heterocycles like pyrrolidines. DFT calculations can simulate the rearrangement pathways, for example, by modeling the migration of a substituent to form a five-membered ring. A theoretical investigation into the ring expansion of N-isopropyl-2-chloromethyl azetidine found that the reaction proceeds through a strained bicyclic intermediate in a polar solvent like DMSO. researchgate.netSuch studies provide critical insights into the reaction mechanism and the factors that control the reaction's feasibility and outcome.

Electron Transfer Mechanisms in Azetidine Photochemistry

The photochemistry of azetidines often involves electron transfer processes, which can be effectively studied using computational methods. The aza Paternò-Büchi reaction, a photocycloaddition for synthesizing azetidines, is one area where computational insights have been crucial. nih.gov Computational investigations can model the behavior of azetidines in their electronically excited states. mit.eduKey areas of study include:

Photo-oxidation and Photoreduction : Quantum-chemical calculations can model the processes of an azetidine derivative either donating or accepting an electron upon photoexcitation. These calculations can determine redox properties and analyze the efficiency of electron transfer between the azetidine and a photosensitizer.

Cycloreversion Reactions : Some photochemical reactions involve the ring-opening of an azetidine ring back to its precursors. Computational studies have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle, significantly lowering the energy barrier for the reaction. This is particularly relevant in the context of DNA repair mechanisms where azetidine-like intermediates are proposed. nih.gov

Advanced Computational Techniques for Azetidine Structure-Reactivity Relationships

The relationship between the structure of an azetidine derivative and its chemical reactivity can be systematically explored using advanced computational techniques. These methods go beyond simple energy calculations to provide predictive models for chemical behavior.

Density Functional Theory (DFT) : This is a cornerstone of modern computational chemistry for studying heterocyclic compounds. Methods like B3LYP are widely used to optimize molecular geometries, calculate electronic properties, and model reaction pathways for azetidine systems. earthlinepublishers.comDFT provides a good balance between accuracy and computational cost for many applications.

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.netnih.govchalcogen.roFor azetidine derivatives, QSAR models can be developed to predict properties like antimalarial or antimicrobial activity. nih.govThese models use calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) to build a predictive equation. chalcogen.roFor instance, a QSAR study on azetidine-2-carbonitriles used DFT-calculated descriptors to build a robust model predicting their antimalarial activity, which then guided the design of new, more potent derivatives. nih.gov* Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge transfer, conjugative interactions, and the nature of bonding within a molecule. semanticscholar.orgIn the context of azetidines, NBO can provide insights into how substituents affect the electron distribution in the ring and how this influences the molecule's stability and reactivity.

These advanced computational methods are indispensable tools in modern chemical research, enabling the rational design of new azetidine-based compounds and providing a fundamental understanding of their chemical behavior. forumias.commit.educuny.edu

Advanced Applications of 3 2,5 Dimethylphenyl Methoxy Azetidine in Organic Synthesis

Strategic Utilization of 3-[(2,5-Dimethylphenyl)methoxy]azetidine as a Molecular Building Block

The inherent ring strain and the presence of multiple functionalizable positions make azetidine (B1206935) derivatives, including This compound , valuable scaffolds in synthetic chemistry. The strategic incorporation of the 2,5-dimethylphenylmethoxy group at the 3-position of the azetidine ring imparts specific steric and electronic properties that can be exploited in the synthesis of more elaborate molecules.

Facilitating the Synthesis of Complex Organic Molecular Architectures

While specific research detailing the use of This compound in the synthesis of complex natural products or pharmacologically active compounds is not extensively documented in publicly available literature, the general utility of 3-oxy-substituted azetidines provides a strong basis for its potential applications. The ether linkage is generally stable under a variety of reaction conditions, allowing for manipulations at other positions of the azetidine ring, such as N-functionalization or reactions at the C2 and C4 positions.

The azetidine core can be incorporated into larger frameworks through various synthetic strategies. For instance, the secondary amine of the azetidine ring can undergo nucleophilic addition to electrophiles, acylation, or transition metal-catalyzed cross-coupling reactions. The 2,5-dimethylphenyl group, with its specific substitution pattern, can influence the conformational preferences of the molecule and its derivatives, which can be crucial in directing the stereochemical outcome of subsequent reactions.

Role in the Construction of Diverse Azetidine-Containing Chemical Libraries for Research

The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Azetidine-containing compounds are of particular interest due to their presence in numerous bioactive molecules and their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility.

This compound can serve as a key starting material for the construction of diverse chemical libraries. Through parallel synthesis techniques, the azetidine nitrogen can be functionalized with a wide array of substituents, including alkyl, aryl, acyl, and sulfonyl groups. Further diversification can be achieved by introducing substituents at the C2 and C4 positions of the azetidine ring. The resulting library of compounds, each featuring the core This compound scaffold, can then be screened for various biological activities.

Table 1: Potential Diversification of the this compound Scaffold for Chemical Libraries

Position of DiversificationType of ReactionExample ReagentsResulting Functional Group
N1 (Nitrogen)Reductive AminationAldehydes, KetonesN-Alkyl
N1 (Nitrogen)AcylationAcyl chlorides, Carboxylic acidsN-Acyl
N1 (Nitrogen)SulfonylationSulfonyl chloridesN-Sulfonyl
N1 (Nitrogen)Buchwald-Hartwig AminationAryl halidesN-Aryl
C2/C4Lithiation and Electrophilic Quenchn-BuLi, ElectrophilesC-Substituted

Azetidine Derivatives in Asymmetric Organic Catalysis

Chiral azetidine derivatives have emerged as powerful tools in asymmetric catalysis, serving as both chiral ligands for metal catalysts and as organocatalysts themselves. The conformational rigidity of the four-membered ring and the defined spatial arrangement of substituents make them excellent platforms for inducing stereoselectivity.

Application as Ligands in Chiral Catalysis

While specific examples of This compound being used as a ligand in chiral catalysis are not readily found in the literature, the structural motifs present in this molecule are common in successful chiral ligands. The nitrogen atom of the azetidine can coordinate to a metal center, and the chirality can be introduced either at the C3 position or through the synthesis of enantiomerically pure azetidine.

The 2,5-dimethylphenylmethoxy group can play a crucial role in creating a well-defined chiral pocket around the metal center. This steric hindrance can effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Development of Azetidine-Based Chiral Templates

Chiral templates are used to control the stereochemistry of a reaction on a substrate that is temporarily attached to the template. While there is no direct evidence of This compound being used as a chiral template, its structural features are amenable to such applications.

For instance, an enantiomerically pure form of This compound could be temporarily attached to a substrate via the nitrogen atom. The bulky 2,5-dimethylphenylmethoxy group would then direct the approach of a reagent to one face of the substrate, leading to a stereoselective transformation. After the reaction, the chiral azetidine template can be cleaved and recovered for reuse.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(2,5-Dimethylphenyl)methoxy]azetidine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often functionalized via alkoxy group introduction using (2,5-dimethylphenyl)methanol under basic conditions (e.g., DIPEA as a base) . Key intermediates are purified via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) and characterized using ¹H NMR (e.g., δ = 3.76 ppm for methoxy groups) and melting point analysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%). Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) can be optimized by testing co-solvents like PEG-400 or cyclodextrin-based systems. Pre-formulation studies using dynamic light scattering (DLS) help assess aggregation propensity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Yield optimization involves adjusting catalyst loadings (e.g., Pd/C for hydrogenation), reaction temperatures (e.g., −35°C to 40°C for selective substitutions), and solvent polarity (e.g., dichloromethane vs. THF). Kinetic studies using in-situ FTIR or HPLC monitoring can identify rate-limiting steps .

Q. What strategies address contradictions in reported biological activity data for azetidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of published IC₅₀ values should normalize data against control compounds and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does stereochemistry at the azetidine ring influence pharmacological properties?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) followed by comparative pharmacokinetic studies in animal models can elucidate stereochemical effects. Computational docking (e.g., AutoDock Vina) predicts binding affinity differences between enantiomers .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies degradation products via LC-MS. Buffered solutions (pH 1.2–7.4) simulate gastrointestinal environments, while ROS scavengers (e.g., ascorbic acid) assess oxidative stability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on metabolic pathways of arylazetidine compounds?

  • Methodological Answer : Cross-validation using isotopically labeled analogs (e.g., deuterated this compound) in microsomal assays identifies major metabolites. Discrepancies between in vitro (hepatocytes) and in vivo (rodent plasma) data require CYP enzyme profiling .

Safety and Regulatory Compliance

Q. What safety protocols are recommended for handling azetidine derivatives in lab settings?

  • Methodological Answer : Use fume hoods for volatile intermediates (e.g., phosphorus oxychloride in synthesis steps). PPE (gloves, goggles) and spill containment kits are mandatory. Waste disposal must comply with REACH regulations (e.g., neutralization before incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.